molecular formula C9H16O2 B096994 Bicyclo[2.2.1]heptane-2,2-dimethanol CAS No. 15449-66-8

Bicyclo[2.2.1]heptane-2,2-dimethanol

Cat. No. B096994
CAS RN: 15449-66-8
M. Wt: 156.22 g/mol
InChI Key: RGXKKPWZFFCHNE-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,2-dimethanol is a derivative of bicyclo[2.2.1]heptane, a compound that forms the structural backbone for various chemical reactions and syntheses. The papers provided discuss different derivatives and reactions involving the bicyclo[2.2.1]heptane structure, which is a testament to its versatility in organic chemistry.

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives is a topic of interest due to their potential applications in catalysis and synthesis of complex molecules. For instance, the synthesis of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes with methyl and phenyl substituents has been achieved through a two-step sequence starting from bicyclo[2.2.1]hepta-2,5-dione, demonstrating the accessibility of such structures .

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives can be complex, as seen in the crystal structure determination of a rhodium complex with a bicyclo[2.2.1]hepta-2,5-diene ligand . The structure exhibits a tetrahedral distortion from square planar geometry, highlighting the three-dimensional nature of these compounds and their potential for forming chelate rings with metals .

Chemical Reactions Analysis

Bicyclo[2.2.1]heptane derivatives undergo various chemical reactions, including chlorination, nitration, and oxidation. For example, the chlorination of bicyclo[2.2.1]heptane with sulfuryl chloride leads to mono- and dichloro products . Additionally, anodic oxidation of bicyclo[2.2.1]hept-2-ene results in a range of products, including methyl tricyclo[2.2.1.02,6]heptan-3-yl carbonate and dimethoxylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives are influenced by their molecular structure and the substituents attached to the core bicyclic framework. The derivatives discussed in the papers exhibit properties such as high activity and enantioselectivity in catalytic reactions, as well as distinct physical properties that aid in their identification and characterization .

Scientific Research Applications

Field

Organic & Biomolecular Chemistry

Application

Bicyclo[2.2.1]heptane-2,2-dimethanol is used in the synthesis of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction . This reaction allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Method

The reaction is enabled by organocatalysis and involves an enantioselective approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction . The carboxylate group is a versatile function amenable to various transformations .

Results

The method provides a rapid and efficient way to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .

Genotoxic Effect on Bacterial Cells

Field

Microbiology

Application

Bicyclo[2.2.1]heptane-2,2-dimethanol, also referred to as 2,2’-bis(bicyclo[2.2.1]heptane) (BBH), has been studied for its genotoxic effects on bacterial cells .

Method

The toxic effect of BBH was studied using whole-cell bacterial lux-biosensors based on Escherichia coli cells in which luciferase genes are transcriptionally fused with stress-inducible promoters .

Results

BBH was found to have a genotoxic effect causing bacterial SOS response. In addition to DNA damage, there is an oxidative effect causing the response of OxyR/S and SoxR/S regulons . The most sensitive to BBH lux-biosensor was E. coli pSoxS-lux which reacts to the appearance of superoxide anion radicals in the cell .

Dehydration and Isomerization

Field

Chemical Engineering

Application

Bicyclo[2.2.1]heptane-2,2-dimethanol is used in the dehydration and isomerization of the bicycloheptene structure .

Method

The main transformation routes were found to be dehydration and isomerization of the bicycloheptene structure with the double-bond migration .

Results

This process allows for the transformation of the bicycloheptene structure .

Synthesis of Tricyclic Carbon Framework

Field

Organic Chemistry

Application

Bicyclo[2.2.1]heptane-2,2-dimethanol is used in the synthesis of a tricyclic carbon framework .

Method

The cyclopentadiene derivatives with a dienophile moiety at the C-5 position induce the IMDA reaction, providing a tricyclic carbon framework including a bicyclo[2.2.1]heptane skeleton with two oxy-functions at the bridgehead carbons .

Results

This method provides a way to synthesize a tricyclic carbon framework including a bicyclo[2.2.1]heptane skeleton .

Design of Bicyclo[2.2.0]hexene

Field

Material Science

Application

Bicyclo[2.2.1]heptane-2,2-dimethanol is used in the design of bicyclo[2.2.0]hexene (BCH) as a multimodal mechanophore .

Method

The structural simplicity and relatively low molecular symmetry of BCH is leveraged to demonstrate the idea of force-governed chemoselectivity .

Results

This process allows for the design of BCH as a multimodal mechanophore .

Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives

Field

Organic Chemistry

Application

Bicyclo[2.2.1]heptane-2,2-dimethanol is used in the synthesis of diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants .

Method

A sequential Diels Alder reaction/rearrangement sequence was developed. The outcome of the rearrangement depended on the substitution pattern of the dienes .

Results

When the initiating DA reaction was catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives including (+)-herbanone can be obtained in an enantiomeric ratio (er) up to 96.5:3.5 .

Safety And Hazards

When handling Bicyclo[2.2.1]heptane-2,2-dimethanol, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

[2-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKKPWZFFCHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934998
Record name (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-2,2-dimethanol

CAS RN

15449-66-8
Record name Bicyclo[2.2.1]heptane-2,2-dimethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptane-2,2-dimethanol
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Record name (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol
Source EPA DSSTox
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Record name Bicyclo[2.2.1]heptane-2,2-dimethanol
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Synthesis routes and methods

Procedure details

138.18 g of 5-norbornene-2,2-dimethanol (commercially available from Tokyo Kasei Industry Co., Ltd.) was dissolved in 481.63 g of ethanol, and 6.92 g of 5% Pd—C was added, then a hydrogen balloon was attached and the mixture was stirred for 6 hours. The Pd—C was filtered off, then the reaction solution was concentrated and dried to thereby obtain 129.83 g of 2,2-norbornanedimethanol (purity by gas chromatography: 99.1%, yield: 92.9%).
Quantity
138.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
481.63 g
Type
solvent
Reaction Step Three
Quantity
6.92 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2,2-dimethanol
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]heptane-2,2-dimethanol
Reactant of Route 3
Bicyclo[2.2.1]heptane-2,2-dimethanol
Reactant of Route 4
Bicyclo[2.2.1]heptane-2,2-dimethanol
Reactant of Route 5
Bicyclo[2.2.1]heptane-2,2-dimethanol
Reactant of Route 6
Bicyclo[2.2.1]heptane-2,2-dimethanol

Citations

For This Compound
2
Citations
M Šála, H Hřebabecký, M Masojidkova… - Collection of …, 2006 - cccc.uochb.cas.cz
(1R*,4R*,7S*)-7-Aminobicyclo[2.2.1]hept-5-ene-2,2-dimethanol (15) was prepared in four easy steps from bicyclo[2.2.1]hept-5-ene-2,2-dimethanol (10). Reaction of amine 15 with ethyl …
Number of citations: 15 cccc.uochb.cas.cz
A Pilevar, A Hosseini, M Šekutor… - The Journal of …, 2018 - ACS Publications
Phenol moieties are key structural motifs in many areas of chemical research from polymers to pharmaceuticals. Herein, we report on the design and use of a structurally demanding …
Number of citations: 17 pubs.acs.org

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